S1PR1-MO-1 Exhibits >40-Fold Isoform Selectivity Over S1PR2/3/4, Distinguishing It from Clinical S1PR Modulators
S1PR1-MO-1 demonstrates pronounced isoform selectivity with a pIC₅₀ of 7.6 for S1PR1, exhibiting >40-fold selectivity over S1PR3 (pIC₅₀ 6.0) and >80-fold selectivity over S1PR2 and S1PR4 (pIC₅₀ <5) [1]. In comparison, fingolimod-phosphate, the active metabolite of fingolimod, displays S1PR1 pIC₅₀ values of 9.52 but with substantially reduced isoform discrimination; fingolimod-phosphate binds S1PR3, S1PR4, and S1PR5 with sub-nanomolar affinity [2]. Siponimod, approved for secondary progressive MS, is designed as an S1PR1/S1PR5 dual agonist, with reported S1PR1 pEC₅₀ of 9.8 and S1PR5 pEC₅₀ of 8.9 [3].
| Evidence Dimension | S1PR1 isoform selectivity (pIC₅₀) |
|---|---|
| Target Compound Data | S1PR1 pIC₅₀ 7.6; S1PR3 pIC₅₀ 6.0; S1PR2/4 pIC₅₀ <5 |
| Comparator Or Baseline | Fingolimod-phosphate: S1PR1 pIC₅₀ 9.52, S1PR3/4/5 pIC₅₀ >8.5; Siponimod: S1PR1 pEC₅₀ 9.8, S1PR5 pEC₅₀ 8.9 |
| Quantified Difference | S1PR1-MO-1 shows >40-fold S1PR1/S1PR3 selectivity vs. <5-fold for fingolimod-phosphate |
| Conditions | In vitro radioligand binding and functional cAMP assays (pIC₅₀/pEC₅₀ values derived from heterologous expression systems) |
Why This Matters
S1PR1-MO-1's superior isoform selectivity minimizes confounding S1PR3-mediated effects (bradycardia, vascular tone) and S1PR2-mediated signaling (Rho activation, endothelial permeability), enabling cleaner dissection of S1PR1-specific pharmacology in experimental systems.
- [1] TargetMol. S1PR1 modulator 1 (T12821) Product Page. pIC₅₀: S1P1 7.6, S1P3 6.0; S1P2/4 <5. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Fingolimod (FTY720) entry. S1PR1 pIC₅₀ 9.52; S1PR3/4/5 pIC₅₀ values. View Source
- [3] Pan, S., et al. Discovery of BAF312 (Siponimod), a Potent and Selective S1P1/S1P5 Agonist. ACS Medicinal Chemistry Letters, 2013, 4(3), 333-337. View Source
